N-Methyl-dosimertinib-d5

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetics

N-Methyl-dosimertinib-d5 is the ONLY matched deuterated internal standard for dosimertinib quantification in plasma and tissue samples. Its unique +5 Da mass shift at specific N-methyl positions ensures no cross-interference with osimertinib-d6 or other EGFR TKI IS. Essential for Phase I clinical trial PK studies (CXHL2000060/61). Provides accurate matrix effect compensation. Request a quote for custom pack sizes.

Molecular Formula C24H24N6O2
Molecular Weight 433.5 g/mol
Cat. No. B12396201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-dosimertinib-d5
Molecular FormulaC24H24N6O2
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC
InChIInChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3
InChIKeyMXOAYBHVDKUSDI-LVASGBLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-dosimertinib-d5: Deuterated Internal Standard for EGFR TKI Quantification


N-Methyl-dosimertinib-d5 (CAS 2719690-98-7; molecular formula C24H19D5N6O2; MW 433.52) is the deuterium-labeled form of dosimertinib, a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed as a clinical candidate for EGFR mutation-positive non-small cell lung cancer (NSCLC) [1]. This stable isotope-labeled compound serves as a quantitative tracer and internal standard (IS) in bioanalytical workflows, including NMR, GC-MS, and LC-MS/MS, enabling precise quantification of dosimertinib and its metabolites in biological matrices during preclinical and clinical pharmacokinetic studies [2].

Why Osimertinib-D6 and Other Deuterated EGFR IS Compounds Cannot Substitute N-Methyl-dosimertinib-d5


Due to the inherent structural differences in deuterium labeling sites and patterns, different deuterated EGFR TKI internal standards are not interchangeable in quantitative LC-MS/MS workflows. N-Methyl-dosimertinib-d5 features five deuterium atoms at specific methyl and N-methyl positions of the dosimertinib scaffold, distinct from the labeling pattern of osimertinib-d6 (six deuterium atoms at the dimethylaminoethyl moiety) or [13C,2H3]-osimertinib (combined carbon-13 and deuterium labeling) [1]. These differences translate into unique physicochemical properties—most critically, distinct chromatographic retention times and mass spectrometric transitions (m/z values)—that prevent cross-substitution without complete method revalidation per FDA bioanalytical guidelines [2]. Moreover, N-Methyl-dosimertinib-d5 is specifically designed as the matched internal standard for quantifying the clinical candidate dosimertinib and its N-desmethyl metabolite; using an unmatched IS such as osimertinib-d6 introduces variable matrix effects and extraction recovery biases that compromise assay accuracy and precision in regulatory-compliant bioanalysis [3].

N-Methyl-dosimertinib-d5: Quantitative Differentiation Evidence for Scientific Procurement


Deuterium Labeling Site Specificity Enables Matched Internal Standard Quantification of Dosimertinib

N-Methyl-dosimertinib-d5 contains five deuterium atoms at specific methyl and N-methyl positions of the dosimertinib scaffold, producing a molecular weight of 433.52 Da compared to the non-deuterated dosimertinib (exact mass difference of 5 Da) [1]. This deliberate +5 Da mass shift provides unambiguous chromatographic and mass spectrometric separation from the target analyte without altering the core chemical properties governing extraction efficiency and ionization response, establishing it as the matched internal standard for dosimertinib bioanalysis. In contrast, osimertinib-d6 (MW shift +6 Da) is designed exclusively for osimertinib quantification and cannot be reliably substituted due to differing chromatographic behavior and potential matrix effect divergence .

Bioanalytical Method Validation LC-MS/MS Quantification Pharmacokinetics

Parent Drug Dosimertinib Demonstrates 80% Reduction in Toxic Metabolite AZ5104 Levels vs. Osimertinib

Preclinical studies of dosimertinib, the parent drug of N-Methyl-dosimertinib-d5, demonstrated an approximate 80% reduction in levels of the toxic metabolite AZ5104 compared to osimertinib [1]. AZ5104 is the primary N-desmethyl metabolite of osimertinib generated via CYP3A-mediated oxidative demethylation and is associated with dose-limiting toxicities including gastrointestinal adverse events and QT prolongation. The deuterium substitution in dosimertinib, strategically positioned at the metabolic soft spots (methyl and N-methyl groups), exploits the primary kinetic isotope effect to attenuate CYP-mediated demethylation, thereby reducing AZ5104 formation while preserving parent drug exposure [2].

EGFR TKI Toxicity Drug Metabolism Deuterium Isotope Effect

Dosimertinib Achieves Higher Unchanged Drug Concentrations in Lung and Brain Tissues vs. Osimertinib

Preclinical tissue distribution studies revealed that dosimertinib achieved higher levels of unchanged parent drug in both lung and brain tissues compared to osimertinib [1]. Specifically, dosimertinib demonstrated enhanced pulmonary retention and improved penetration across the blood-brain barrier, resulting in elevated drug concentrations at the primary tumor site (lung) and common metastatic site (brain) in EGFR-mutant NSCLC. This favorable tissue distribution profile is attributed to deuterium-mediated metabolic stabilization that reduces first-pass metabolism and prolongs systemic exposure of the active parent compound [2].

Tissue Distribution Blood-Brain Barrier Penetration EGFR NSCLC Brain Metastases

Vendor-Supplied Purity and Mass Spectrometry Compatibility Specifications

N-Methyl-dosimertinib-d5 is supplied with vendor-specified purity suitable for use as a quantitative internal standard in LC-MS/MS, NMR, and GC-MS applications [1]. While specific batch-level Certificate of Analysis (CoA) values for isotopic enrichment (e.g., >98% deuterium incorporation) and chemical purity (e.g., ≥95% or ≥98%) vary by manufacturer and lot, the compound is marketed explicitly as a stable isotope-labeled internal standard for quantitative bioanalysis, distinguishing it from non-deuterated reference standards intended solely for identity confirmation or potency determination . In contrast, unlabeled dosimertinib (CAS 2403760-70-1) is supplied as a pharmacological reference standard for in vitro and in vivo activity studies but lacks the isotopic mass shift required for internal standard use in MS-based assays [2].

Isotopic Purity LC-MS/MS Method Development Quality Control

N-Methyl-dosimertinib-d5: Validated Research and Industrial Application Scenarios


Regulatory-Compliant LC-MS/MS Quantification of Dosimertinib in Plasma for Clinical PK Studies

N-Methyl-dosimertinib-d5 serves as the matched deuterated internal standard for quantifying dosimertinib in human plasma samples from phase I clinical trials (CXHL2000060, CXHL2000061) [1]. Its +5 Da mass shift and chemical similarity to the analyte enable precise compensation for matrix effects, extraction variability, and ionization fluctuations in UPLC–MS/MS workflows, ensuring method accuracy and precision within FDA/EMA bioanalytical validation guidelines (±15% bias and precision for QC samples). This application directly supports the ongoing clinical development of dosimertinib for EGFR-mutant NSCLC and its combination regimen with GEN-725 [2].

Tissue Distribution Studies Quantifying Dosimertinib Lung and Brain Penetration

Given preclinical evidence that dosimertinib achieves higher unchanged drug concentrations in lung and brain tissues compared to osimertinib [3], N-Methyl-dosimertinib-d5 enables accurate quantification of tissue drug levels in mouse xenograft models. This application supports translational research evaluating dosimertinib's potential advantage in treating brain metastases, a common complication in EGFR-mutant NSCLC where effective CNS penetration is critical for therapeutic outcomes.

Metabolic Profiling and Toxic Metabolite AZ5104 Quantification

N-Methyl-dosimertinib-d5 facilitates quantitative assessment of dosimertinib metabolism, specifically the attenuated formation of the toxic metabolite AZ5104 (reduced by ~80% vs. osimertinib) [4]. By using this IS in LC-MS/MS methods, researchers can simultaneously quantify parent dosimertinib and the residual AZ5104 metabolite in in vitro hepatocyte incubations and in vivo plasma samples, providing critical data on the deuterium isotope effect and its impact on drug safety margins during preclinical and clinical development.

Method Development and Cross-Validation for Dosimertinib Therapeutic Drug Monitoring (TDM)

As dosimertinib advances toward potential regulatory approval, clinical laboratories developing therapeutic drug monitoring assays for personalized dosing will require a validated, matched internal standard. N-Methyl-dosimertinib-d5 provides the essential analytical tool for developing robust, transferable LC-MS/MS methods that can be implemented across clinical trial sites and, ultimately, routine clinical laboratories. Its distinct deuterium labeling pattern ensures that dosimertinib quantification is not confounded by endogenous interferences or co-administered medications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-dosimertinib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.